Cas no 1203262-33-2 (2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide)

2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide
- F5652-0030
- 2-(6-oxo-3-phenylpyridazin-1-yl)-N-pyridin-4-ylpropanamide
- 1203262-33-2
- AKOS024516412
- 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide
-
- インチ: 1S/C18H16N4O2/c1-13(18(24)20-15-9-11-19-12-10-15)22-17(23)8-7-16(21-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,19,20,24)
- InChIKey: KCXRZWZJJMNOMQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)N1C(C=CC(C2C=CC=CC=2)=N1)=O)NC1C=CN=CC=1
計算された属性
- せいみつぶんしりょう: 320.12732577g/mol
- どういたいしつりょう: 320.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5652-0030-15mg |
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide |
1203262-33-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5652-0030-2μmol |
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide |
1203262-33-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5652-0030-1mg |
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide |
1203262-33-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5652-0030-20mg |
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide |
1203262-33-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5652-0030-2mg |
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide |
1203262-33-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5652-0030-3mg |
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide |
1203262-33-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5652-0030-50mg |
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide |
1203262-33-2 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5652-0030-5μmol |
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide |
1203262-33-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5652-0030-40mg |
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide |
1203262-33-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5652-0030-5mg |
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide |
1203262-33-2 | 5mg |
$69.0 | 2023-09-09 |
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamideに関する追加情報
Comprehensive Overview of 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide (CAS No. 1203262-33-2)
The compound 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide, identified by its CAS number 1203262-33-2, is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework combining a pyridazine core with a pyridine moiety, making it a subject of interest for its potential applications in drug discovery and development. Researchers are particularly intrigued by its molecular interactions and binding affinities, which are critical for designing novel therapeutic agents.
In recent years, the demand for small-molecule inhibitors and kinase-targeting compounds has surged, driven by advancements in precision medicine. The 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide structure aligns with these trends, as its heterocyclic components are often associated with modulating enzymatic activity. This has led to its exploration in cancer research, where kinase inhibition is a key strategy for targeting tumor growth pathways. Additionally, its pharmacokinetic properties are under scrutiny to evaluate its suitability as a lead compound.
The synthesis of CAS 1203262-33-2 involves multi-step organic reactions, emphasizing the importance of regioselective functionalization and amide coupling techniques. Chemists have optimized protocols to achieve high yields and purity, which are essential for preclinical studies. The compound's solubility and stability profiles are also critical factors being investigated to ensure compatibility with drug formulation processes. These efforts are part of a broader push to address challenges in bioavailability and metabolic stability.
From a computational chemistry perspective, 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide has been modeled to predict its 3D conformation and electronic properties. Such studies are vital for understanding its ligand-receptor interactions, particularly in the context of structure-activity relationships (SAR). These insights are leveraged to design derivatives with enhanced potency and selectivity, addressing unmet needs in therapeutic targeting.
The growing interest in personalized medicine and targeted therapies has further highlighted the relevance of CAS 1203262-33-2. Researchers are exploring its potential in neurodegenerative diseases and inflammatory disorders, where small-molecule modulators play a pivotal role. Its mechanistic versatility makes it a promising candidate for multi-target drug design, a strategy gaining traction in complex disease management.
In summary, 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide represents a compelling area of study at the intersection of medicinal chemistry and pharmacology. Its structural novelty and biological relevance position it as a valuable tool for advancing drug discovery initiatives. As research progresses, this compound may unlock new avenues for treating diverse medical conditions, aligning with the global pursuit of innovative therapeutic solutions.
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